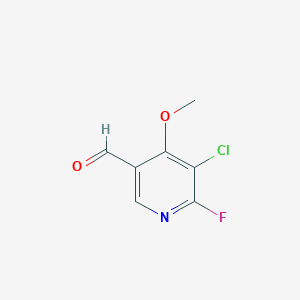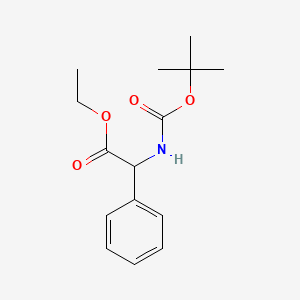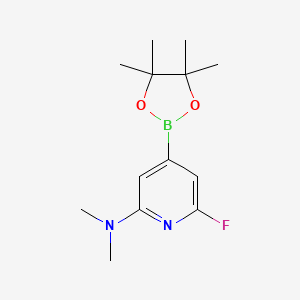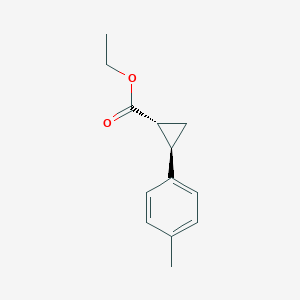
1-(2-Chloro-4-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a derivative of propiophenone and is characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-(2-Chloro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methylbenzoic acid.
Reduction: Formation of 1-(2-chloro-4-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloro-4-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one
- 1-(4-Methylphenyl)-2-(dimethylamino)propan-1-one
- 1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-one
Uniqueness
1-(2-Chloro-4-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of specialized compounds and in various research applications .
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 |
InChI 键 |
IRNFOUGFDQSATN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)

![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)



![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)

